N-(2-Sulfamoylphenyl)acetamide

Description

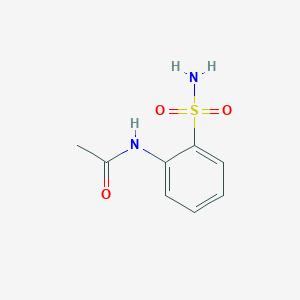

N-(2-Sulfamoylphenyl)acetamide is an acetamide derivative characterized by a phenyl ring substituted with a sulfamoyl (-SO$2$NH$2$) group at the ortho (2nd) position and an acetamide (-NHCOCH$_3$) moiety.

Properties

CAS No. |

69943-39-1 |

|---|---|

Molecular Formula |

C8H10N2O3S |

Molecular Weight |

214.24 g/mol |

IUPAC Name |

N-(2-sulfamoylphenyl)acetamide |

InChI |

InChI=1S/C8H10N2O3S/c1-6(11)10-7-4-2-3-5-8(7)14(9,12)13/h2-5H,1H3,(H,10,11)(H2,9,12,13) |

InChI Key |

YFLMJEUEGWZATF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1S(=O)(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Anticancer Activity

Acetamide derivatives with sulfonyl or sulfamoyl groups exhibit notable anticancer properties. For example:

- N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (38) and N-(2-Methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)acetamide (39) showed IC$_{50}$ values < 10 µM against HCT-116, MCF-7, and PC-3 cancer cell lines .

- Structural Insight: The sulfonyl group in these compounds enhances binding to kinase domains, while the methoxy group improves membrane permeability.

Antimicrobial and Antifungal Activity

- 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (47) demonstrated potent activity against gram-positive bacteria (MIC: 4–8 µg/mL) .

- 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide (49) exhibited antifungal activity against Candida albicans (MIC: 16 µg/mL) .

- The NH$_2$ group in sulfamoyl could enhance interactions with fungal ergosterol biosynthesis enzymes .

Analgesic and Anti-inflammatory Activity

- N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35) displayed analgesic activity comparable to paracetamol, likely via COX-2 inhibition .

- N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide (37) reduced inflammatory pain by 70% in rodent models .

Enzyme Inhibition (MAO, AChE)

- N-(5-(Acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl)acetamide showed selective MAO-A inhibition (IC$_{50}$: 0.028 mM) .

- N-(Naphthalen-1-yl)-2-(piperidin-1-yl)acetamide inhibited AChE (IC$_{50}$: 1.2 µM) .

- Structural Advantage : The sulfamoyl group in N-(2-Sulfamoylphenyl)acetamide could mimic the acetylcholinesterase (AChE) catalytic site’s anionic pocket, enhancing inhibitory potency .

Data Tables

Table 1: Anticancer Acetamide Derivatives

Table 2: Antimicrobial Acetamide Derivatives

Structural and Pharmacokinetic Considerations

- Electron-Withdrawing Effects : Meta-substituted trichloroacetamides (e.g., 3-ClC$6$H$4$NH-CO-CCl$_3$) exhibit altered crystal packing due to electron-withdrawing groups, which could influence solubility and bioavailability .

- Metabolic Stability : Compounds like N-(1-hydroxy-2-fluorenyl)acetamide undergo deacetylation in vivo, a pathway that may affect the duration of action of this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.